molecular formula C15H15NO4S B1387255 N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine CAS No. 1170881-50-1

N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine

Cat. No.: B1387255
CAS No.: 1170881-50-1
M. Wt: 305.4 g/mol
InChI Key: TUUFHGYKFWFFHK-UHFFFAOYSA-N
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Description

N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine is a chemical compound belonging to the class of sulfonamides. It has the molecular formula C15H15NO4S and a molecular weight of 305.4 g/mol. This compound is known for its unique structural features, which include a biphenyl group substituted with a methyl group and a sulfonyl group attached to a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine typically involves the following steps:

    Formation of the Biphenyl Intermediate: The initial step involves the synthesis of the 3’-methylbiphenyl-4-yl intermediate.

    Sulfonylation: The biphenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Glycine Coupling: The final step involves coupling the sulfonylated biphenyl intermediate with glycine. This can be achieved using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonyl group and the glycine moiety.

Industrial Production Methods

Industrial production of N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

    Substitution: The biphenyl and sulfonyl groups can undergo substitution reactions to introduce different substituents or modify the existing structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or other oxidized derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and antimicrobial properties.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The biphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine can be compared with other sulfonamide compounds, such as:

    N-[(4’-Methylbiphenyl-4-yl)sulfonyl]glycine: Similar structure but with a different position of the methyl group.

    N-[(3’-Chlorobiphenyl-4-yl)sulfonyl]glycine: Contains a chlorine substituent instead of a methyl group.

    N-[(3’-Methoxybiphenyl-4-yl)sulfonyl]glycine: Contains a methoxy group instead of a methyl group.

These similar compounds share structural features but differ in their substituents, which can influence their chemical properties and biological activities. N-[(3’-Methylbiphenyl-4-yl)sulfonyl]glycine is unique due to its specific substitution pattern, which may confer distinct reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-[[4-(3-methylphenyl)phenyl]sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-11-3-2-4-13(9-11)12-5-7-14(8-6-12)21(19,20)16-10-15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUFHGYKFWFFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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